molecular formula C24H30N2O2 B2548131 N-[3-(cyclohexanecarbonylamino)naphthalen-2-yl]cyclohexanecarboxamide CAS No. 476281-11-5

N-[3-(cyclohexanecarbonylamino)naphthalen-2-yl]cyclohexanecarboxamide

Cat. No. B2548131
CAS RN: 476281-11-5
M. Wt: 378.516
InChI Key: OCAOUSUVHVDTOK-UHFFFAOYSA-N
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Description

“N-[3-(cyclohexanecarbonylamino)naphthalen-2-yl]cyclohexanecarboxamide” is a chemical compound with the molecular formula C17H19NO . It is also known as Cyclohexanecarboxamide, N-2-naphthalenyl- (9CI) .

Scientific Research Applications

Organometallic Chemistry and Copper Complexes

The compound’s structure suggests potential applications in organometallic chemistry. Specifically, its naphthalene-1,8-diyl backbone and cyclohexanecarboxamide functional groups could play a role in ligand design for copper complexes. Researchers might explore its coordination chemistry with copper ions, investigating its reactivity and potential catalytic properties. The compound’s ability to form aggregates, as observed in the synthesized dicuprate/CuCl aggregate, Nap (Cu4Cl2) (TMEDA)2, could be harnessed for various applications .

Biotechnology and DNA Binding

Given its aromatic nature, the compound could be relevant in biotechnology. Naphthalene derivatives have been studied for their interactions with biomolecules. Investigating the binding affinity of this compound to double-stranded DNA (dsDNA) could reveal its potential as a DNA intercalator or groove binder. Researchers might explore its binding constants, stoichiometry, and structural aspects when interacting with DNA .

Macrocyclic Compounds and Metal Ion Coordination

The compound’s diacetate functionality suggests its role as a synthetic intermediate for macrocyclic compounds. Researchers could explore its coordination ability with different metal ions. For instance, it might serve as a precursor for naphtha-aza-crown ethers (NACEs), which exhibit excellent coordination properties. Understanding its complexation behavior with metal ions could lead to applications in ion sensing, catalysis, or supramolecular chemistry .

Organic Semiconductors and Electrical Doping

Considering its conjugated structure, the compound could find applications in organic electronics. Researchers might investigate its electron transport properties, especially when doped with redox-active molecules. By co-evaporating the compound with dopants, one could modify its conductivity and charge-injection/extraction barriers. Potential applications include organic field-effect transistors (OFETs) or organic photovoltaics (OPVs) .

properties

IUPAC Name

N-[3-(cyclohexanecarbonylamino)naphthalen-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O2/c27-23(17-9-3-1-4-10-17)25-21-15-19-13-7-8-14-20(19)16-22(21)26-24(28)18-11-5-2-6-12-18/h7-8,13-18H,1-6,9-12H2,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCAOUSUVHVDTOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC3=CC=CC=C3C=C2NC(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(cyclohexanecarbonylamino)naphthalen-2-yl]cyclohexanecarboxamide

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